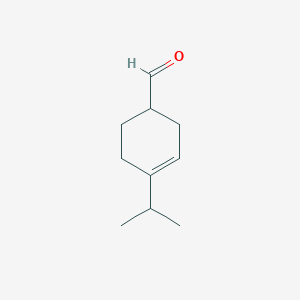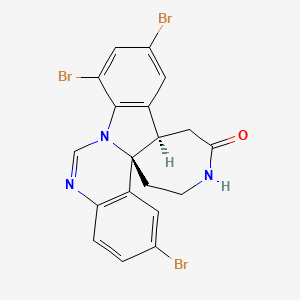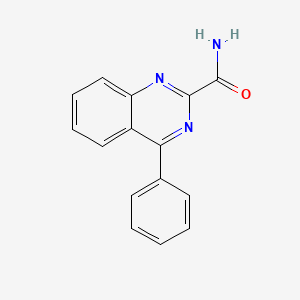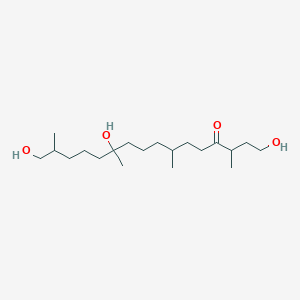
1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpenoid. It derives from a hydride of a phytane.
Applications De Recherche Scientifique
Biotransformation in Anoxic Sediments
Research by Grossi et al. (1998) explored the biotransformation pathways of similar compounds in anoxic sediments. They found that E-Phytol, a related compound, was rapidly biodegraded by a mixed bacterial community, leading to various identifiable products. This study provides insights into the anaerobic biodegradation of such compounds in bacterially active environments (Grossi et al., 1998).
Structural Analysis in Refsum Disease
Evans and Dulaney (1983) identified monounsaturated and triunsaturated forms of phytanic acid, a similar compound, in a patient with Refsum disease. Their study involved mass spectrometry and aimed to understand the metabolic and dietary sources of these novel fatty acids, shedding light on the structural aspects of such compounds (Evans & Dulaney, 1983).
Synthesis and Optoelectronic Properties
The synthesis of hexa-(3,7,11,15-tetramethylhexadecanyl)hexa-peri-hexabenzocoronene, a compound similar to 1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one, was detailed by Liu et al. (2003). They explored its stable discotic hexagonal columnar mesophase and its optoelectronic properties, indicating the potential application of such compounds in optoelectronics (Liu et al., 2003).
GC–MS Analysis in Geochemical Environments
Huang and Armstrong (2009) conducted GC–MS analysis of crocetane and phytane, compounds structurally related to the topic. Their study provides insights into the use of such compounds as hydrocarbon biomarkers in geological environments (Huang & Armstrong, 2009).
Structural and Crystallographic Analysis
Prasad and Ammon (1989) reported on the structure of a similar compound, 9,10,16-Trihydroxyhexadecanoic acid. Their study provides detailed insights into the molecular structure and potential interactions of similar compounds (Prasad & Ammon, 1989).
Propriétés
Numéro CAS |
868836-97-9 |
|---|---|
Nom du produit |
1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
InChI |
InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3 |
Clé InChI |
KVWYIWRSDKQRFM-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
SMILES canonique |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




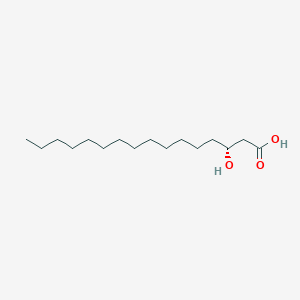
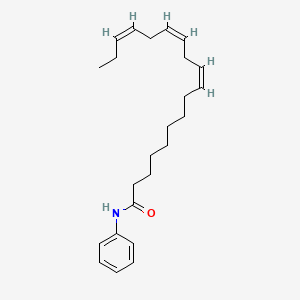

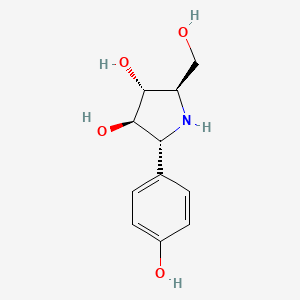
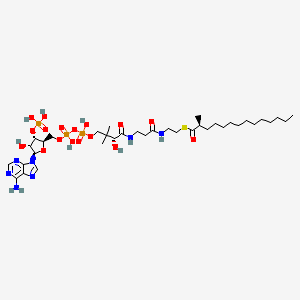


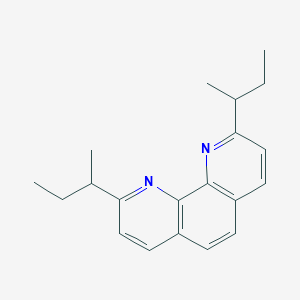
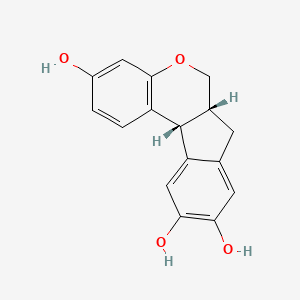
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
